1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione

physicochemical_profiling logP TPSA

Procure CAS 2034618-52-3 as a racemic, Lipinski-compliant pyridyl piperidine for Wnt pathway screening. Its undefined stereocenter provides a controlled baseline for hit finding, while the free pyridine and diketone handles enable focused library synthesis. Differentiate from halogenated or regioisomeric analogs that alter logP and TPSA, ensuring matched-pair SAR integrity.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 2034618-52-3
Cat. No. B6424322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione
CAS2034618-52-3
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=CC=NC=C3
InChIInChI=1S/C20H22N2O3/c23-19(16-5-2-1-3-6-16)8-9-20(24)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,10-13,18H,4,7-9,14-15H2
InChIKeyMDMARXVVOPOSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2034618-52-3 Procurement Guide: 1-Phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione Chemical Profile


1-Phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione (CAS 2034618-52-3) is a synthetic small molecule (C₂₀H₂₂N₂O₃, MW 338.4 g/mol) featuring a piperidine ring substituted at the 3-position with a pyridin-4-yloxy group and N-functionalized with a butane-1,4-dione chain terminating in a phenyl ketone [1]. The compound belongs to the broader pyridyl piperidine class, which has been claimed in patent literature as Wnt pathway inhibitors [2]. Its computed physicochemical profile (XLogP3 = 2.1, TPSA = 59.5 Ų, 0 HBD, 4 HBA, 6 rotatable bonds) places it within Lipinski Rule-of-Five compliant chemical space [1].

Why 2034618-52-3 Cannot Be Replaced by Other Pyridyl Piperidine Analogs Without Quantitative Verification


The pyridyl piperidine chemical space is crowded with Wnt pathway inhibitor patents and screening library entries, yet small structural perturbations—such as relocation of the pyridyloxy substituent from the 3-position to the 4-position of the piperidine ring, or halogen substitution on the terminal phenyl—yield compounds with meaningfully different computed logP, TPSA, and rotatable bond counts that directly modulate passive permeability and solubility potential [1]. Furthermore, the undefined stereocenter in 2034618-52-3 marks it as a racemic mixture [2]; substitution with an enantiopure or diastereomerically resolved analog without confirmatory chiral assay data introduces an uncontrolled variable in any biological experiment. The patent class from which this scaffold derives (e.g., WO/2015/144290) explicitly claims that pharmacological superiority depends on the precise combination of substituents and stereochemistry [3]. Generic interchange without matched-pair analysis risks invalid pharmacological conclusions.

2034618-52-3 Quantitative Differentiation Evidence: Verified and Missing Data


Lipophilicity and Polarity Comparison: 2034618-52-3 vs. Chlorophenyl Analog

2034618-52-3 (unsubstituted phenyl) exhibits an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 59.5 Ų [1]. The closest commercially cataloged analog, 1-(4-chlorophenyl)-4-(4-(pyridin-4-yloxy)piperidin-1-yl)butane-1,4-dione, carries a chlorine atom on the phenyl ring and has the pyridyloxy group at the piperidine 4-position rather than the 3-position. Although a direct measured logP for the chloro analog is not publicly available from a non-excluded source, the structural change (addition of Cl, positional isomerism of the pyridyloxy group) is predicted to increase logP by approximately 0.5–0.7 units and alter TPSA modestly, shifting the compound toward higher membrane permeability but potentially reduced aqueous solubility relative to 2034618-52-3 [2]. This constitutes a class-level inference from substituent physicochemical principles.

physicochemical_profiling logP TPSA medicinal_chemistry

Stereochemical Composition: Undefined Racemic Center as a Determinant of Assay Reproducibility

According to PubChem computed descriptors, 2034618-52-3 has exactly one undefined atom stereocenter (Undefined Atom Stereocenter Count = 1) [1]. This indicates the compound is supplied as a racemic mixture at the piperidine 3-position (the carbon bearing the pyridin-4-yloxy substituent). In contrast, enantiopure pyridyl piperidine derivatives synthesized via asymmetric routes or chiral resolution would possess a Defined Atom Stereocenter Count of 1 [2]. No chiral purity specification (enantiomeric excess) is publicly available for 2034618-52-3 from an authoritative source.

stereochemistry racemic_mixture chiral_purity assay_development

Hydrogen Bond Donor Deficiency: Implications for Permeability and Solubility vs. HBD-Containing Analogs

2034618-52-3 possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4) [1]. This profile is atypical for many drug-like molecules, which commonly have 1–3 HBDs. Within the pyridyl piperidine Wnt inhibitor class described in WO/2015/144290, many exemplified compounds contain amide NH, hydroxyl, or amine substituents that contribute 1–2 HBDs [2]. The absence of HBDs in 2034618-52-3 is expected to favor passive membrane permeability (reduced desolvation penalty) but may limit aqueous solubility enhancement via hydrogen bonding with water.

drug_likeness Lipinski_rules hydrogen_bonding permeability

Critical Data Gap Advisory: Absence of Public Bioactivity Data for 2034618-52-3

A systematic search of authoritative databases—including ChEMBL, BindingDB, PubChem BioAssay, and the Guide to Pharmacology—yielded zero quantitative bioactivity records (IC₅₀, Kd, EC₅₀, % inhibition) for 2034618-52-3 as of the search date [1][2]. No peer-reviewed primary research paper reporting experimental activity for this exact compound was identified. While the compound's scaffold is claimed generically within Wnt inhibitor patent WO/2015/144290 [3], no specific example number or biological data point in that patent corresponds to 2034618-52-3. This absence of data must be transparently acknowledged in any procurement decision.

data_gap bioactivity target_engagement Wnt_pathway

2034618-52-3 Application Scenarios Based on Verifiable Evidence


Physicochemical Screening Library Enrichment for CNS Drug Discovery

With XLogP3 = 2.1, TPSA = 59.5 Ų, MW = 338.4, and HBD = 0, 2034618-52-3 falls within the favorable physicochemical space for CNS drug candidates (typically TPSA < 70 Ų, logP 1–4). Its inclusion in a diversity-oriented screening deck targeting CNS indications (e.g., neurodegenerative diseases implicated in the Wnt patent family [1]) is supported by these computed parameters. Researchers should note that actual CNS penetration (e.g., brain-to-plasma ratio) has not been experimentally measured for this compound.

Racemic Scaffold for Hit Identification in Wnt Pathway Phenotypic Screens

Given the patent-established link between pyridyl piperidines and Wnt pathway inhibition [1], 2034618-52-3 may be deployed as a racemic screening hit in cell-based TCF/LEF reporter assays. Its undefined stereocenter [2] makes it suitable for primary hit finding, but any confirmed activity would require follow-up with enantiopure synthesis to assign eutomer/distomer potency.

Synthetic Intermediate for Parallel Library Synthesis

The butane-1,4-dione linker and the free pyridine nitrogen in 2034618-52-3 offer two chemically distinct handles for derivatization. The compound can serve as a scaffold for amide coupling (via the ketone α-position) or N-alkylation (via the pyridine) to generate focused libraries exploring SAR around the pyridyl piperidine core claimed in WO/2015/144290 [1].

Negative Control or Inactive Comparator for Enantiopure Tool Compounds

If an enantiopure analog of 2034618-52-3 is later synthesized and characterized with a defined biological activity, the racemic 2034618-52-3 can be retrospectively employed as a control to demonstrate stereospecific target engagement. This application is contingent on the future availability of enantiopure comparator data and cannot be assumed at the time of procurement.

Quote Request

Request a Quote for 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.